(1S,4R)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one
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Overview
Description
(1S,4R)-2-Benzyl-2-azabicyclo[221]hept-5-en-3-one is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclization reactions , and other reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes results in oxygenated 2-azabicyclo[2.2.1]heptanes .
Scientific Research Applications
(1S,4R)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of bicyclic compounds on biological systems.
Industry: It can be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism by which (1S,4R)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various pathways within a biological system, leading to the desired effects. detailed studies on the exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with different ring sizes.
Oxygenated 2-azabicyclo[2.2.1]heptanes: These compounds are similar in structure but contain oxygen atoms.
Uniqueness
(1S,4R)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one is unique due to its specific stereochemistry and the presence of a benzyl group, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C13H13NO |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(1S,4R)-2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one |
InChI |
InChI=1S/C13H13NO/c15-13-11-6-7-12(8-11)14(13)9-10-4-2-1-3-5-10/h1-7,11-12H,8-9H2/t11-,12+/m0/s1 |
InChI Key |
XEFJEWOXUFCIDO-NWDGAFQWSA-N |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1N(C2=O)CC3=CC=CC=C3 |
Canonical SMILES |
C1C2C=CC1N(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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